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Abstract

Quinoline Yellow (Colour Index No. 47005) is a synthetic dye utilized across the
pharmaceutical, cosmetic, and food industries. It exists in two primary forms: Quinoline Yellow
SS (Spirit Soluble), which is insoluble in water, and Quinoline Yellow WS (Water Soluble),
which is a mixture of its sulfonated sodium salts. This guide provides an in-depth overview of
the synthesis of both forms and a comprehensive analysis of the key characterization
techniques employed to ensure its quality, purity, and composition. Detailed experimental
protocols, quantitative data summaries, and workflow visualizations are presented to support
research, development, and quality control activities.

Synthesis of Quinoline Yellow

The synthesis of Quinoline Yellow is a two-step process. First, the lipid-soluble chromophore,
Quinoline Yellow SS (also known as quinophthalone), is synthesized. This intermediate is
then sulfonated to produce the water-soluble Quinoline Yellow WS.

Step 1: Synthesis of Quinoline Yellow SS
(Quinophthalone)

The foundational synthesis of Quinoline Yellow SS involves the condensation reaction of
quinaldine with phthalic anhydride.[1] This reaction is typically performed via thermal fusion,
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with or without a catalyst.
Reaction Scheme:
Quinaldine + Phthalic Anhydride — Quinophthalone (Quinoline Yellow SS) + Water

I/l Reactants Quinaldine [label="Quinaldine", fillcolor="#F1F3F4", fontcolor="#202124"]; Phthalic
[label="Phthalic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Process Reaction [label="Condensation Reaction\n(Heat, 190-220°C)",
shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", width=2.5];

// Products QY_SS [label="Quinoline Yellow SS\n(Quinophthalone)”, shape=box,
style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water (distilled
off)", fillcolor="#F1F3F4", fontcolor="#202124"];

/I Connections Quinaldine -> Reaction; Phthalic -> Reaction; Reaction -> QY_SS [label="Yield:
~70-73%"]; Reaction -> Water [style=dashed]; } dot Figure 1: Synthesis of Quinoline Yellow
SS.

Experimental Protocol: Solid-Phase Synthesis of Quinoline Yellow SS

o Preparation: In a reaction vessel equipped with a stirrer and a distillation apparatus, combine
quinaldine (1.0 mol) and phthalic anhydride (1.2 mol).[2]

o Heating: Gradually heat the solid mixture. A typical heating profile is as follows:
o Heat to 195°C over 20 minutes.
o Increase temperature from 195°C to 200°C over 1 hour.
o Increase temperature from 200°C to 210°C over 1 hour.
o Increase temperature from 210°C to 220°C over 2 hours.[2]

o Water Removal: During the heating process, water produced from the condensation reaction
is continuously removed via distillation.
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¢ Isolation & Purification:

o Cool the reaction mass to approximately 100-120°C.

[¢]

Dissolve the crude product in boiling acetic acid.

[¢]

Filter the hot solution to remove any insoluble impurities.

[e]

Allow the filtrate to cool, which will cause the Quinoline Yellow SS to crystallize.

o

Collect the yellow crystalline product by filtration and dry.

Step 2: Synthesis of Quinoline Yellow WS

Quinoline Yellow WS is produced by the sulfonation of the Quinoline Yellow SS intermediate
using oleum (fuming sulfuric acid).[3] The degree of sulfonation (mono-, di-, or tri-sulfonated) is
controlled by the reaction conditions, resulting in a mixture of sodium salts.[4]

Reaction Scheme:

Quinoline Yellow SS + Oleum (H2S04-S0Os3) — Sulfonated Quinophthalone - Quinoline
Yellow WS (Sodium Salts)

Experimental Protocol: Sulfonation of Quinoline Yellow SS

» Sulfonation: Add the dried Quinoline Yellow SS intermediate to 38% oleum in a mass ratio
of 1:4 (intermediate:oleum).[2]

o Reaction: Heat the mixture at 80-90°C for approximately 5 hours with constant stirring.[2]

e Quenching & Precipitation: Cool the reaction mixture and carefully pour it into cold water
(e.g., 1 liter). The sulfonated product will precipitate.

o Neutralization & Salting Out: Neutralize the solution with a sodium salt (e.g., sodium
hydroxide or sodium carbonate) to form the sodium salts of the sulfonated dye. The product,
Quinoline Yellow WS, can be further salted out by adding sodium chloride.
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« |solation: Collect the precipitated Quinoline Yellow WS by filtration, wash with a brine
solution, and dry. The final product is a yellow powder or granules.[3]

Characterization of Quinoline Yellow

A suite of analytical techniques is essential for confirming the identity, purity, and composition of
Quinoline Yellow, particularly the water-soluble form, which is a mixture of several sulfonated
species.

/l Sample Sample [label="Quinoline Yellow Sample\n(SS or WS)", shape=Dbox,
style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Primary Techniques UVVis [label="UV-Vis Spectroscopy", fillcolor="#F1F3F4",
fontcolor="#202124"]; FTIR [label="FTIR Spectroscopy", fillcolor="#F1F3F4",
fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(*H, 13C)", fillcolor="#F1F3F4",
fontcolor="#202124"]; Chrom [label="Chromatography", shape=Mdiamond,
fillcolor="#FBBCO05", fontcolor="#202124"];

/l Chromatographic Techniques TLC [label="TLC", fillcolor="#F1F3F4", fontcolor="#202124"];
HPLC [label="HPLC", fillcolor="#F1F3F4", fontcolor="#202124"];

// Outputs Identity [label="Identity Confirmation\n(Amax)", shape=ellipse, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; FuncGroups [label="Functional Group\nAnalysis", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structural Elucidation”,
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; QualPurity [label="Qualitative
Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; QuantComp
[label="Quantitative Composition\n& Purity", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"];

/I Connections Sample -> {UVVis, FTIR, NMR, Chrom}; UVVis -> Identity; FTIR -> FuncGroups;
NMR -> Structure; Chrom -> TLC -> QualPurity; Chrom -> HPLC -> QuantComp; } dot Figure
2: Analytical workflow for Quinoline Yellow.

Spectroscopic Characterization
2.1.1. UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy is used for the preliminary identification and quantitative determination of
total dye content.

Experimental Protocol:
e Sample Preparation:

o Quinoline Yellow WS: Prepare an aqueous solution in a pH 7 phosphate buffer. A typical
concentration for assay is prepared by diluting a stock solution to the pg/mL range.[5]

o Quinoline Yellow SS: Dissolve the sample in a suitable organic solvent like chloroform.[5]

e Analysis: Scan the sample solution across the UV-Vis range (e.g., 200-800 nm) using a
calibrated spectrophotometer with the corresponding solvent as a blank.[6]

o Data Interpretation: Identify the wavelength of maximum absorbance (Amax). For quantitative
analysis, use the absorbance at Amax in conjunction with a standard curve or a known
absorptivity value to determine the concentration according to the Beer-Lambert law.

Parameter Quinoline Yellow WS Quinoline Yellow SS
Solvent Water / pH 7 Buffer Chloroform

Approx. Amax 414 - 416 nm[3][7] ~420 nm[5]
Absorptivity (a) 87.9 L/(g-cm) in water Not specified

Table 1: UV-Vis Spectroscopic

Data for Quinoline Yellow.

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the
Quinoline Yellow molecule, thereby confirming its chemical structure.

Experimental Protocol:

o Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total
Reflectance (ATR) accessory for direct analysis of the solid powder.
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e Analysis: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm~1).

» Data Interpretation: Analyze the spectrum for characteristic absorption bands.

. Expected Wavenumber
Functional Group 5 ( 1 Notes
ange (cm~

_ From the 1,3-indandione
C=0 Stretch (Diketone) 1720 - 1680 )
moiety.

) Multiple bands from quinoline
C=N & C=C Stretch (Aromatic) 1650 - 1450 ]
and benzene rings.

Asymmetric and symmetric
S=0 Stretch (Sulfonate) 1250 - 1150 and 1070 - 1030 o
stretching in WS form.

_ _ Out-of-plane bending patterns
C-H Aromatic Bending 900 - 675 o o
indicative of substitution.

Table 2: Expected FTIR
Absorption Bands for

Quinoline Yellow.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (*H and *3C) provides detailed information about the molecular structure,
allowing for unambiguous identification. While specific spectral data is not widely published, the
technique is critical for structural elucidation. A key reference for the 133C-NMR spectrum of
Quinoline Yellow is M. Gelbcke et al., Bull. Soc. Chim. Belg. 91, 237 (1982).[8]

Experimental Protocol:
e Sample Preparation:

o Quinoline Yellow SS: Dissolve the sample in a deuterated organic solvent such as
deuterochloroform (CDCIs).

o Quinoline Yellow WS: Dissolve the sample in deuterium oxide (D20).
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o Standard: Use tetramethylsilane (TMS) or a suitable internal standard for referencing the
chemical shifts.

e Analysis: Acquire *H and 13C spectra on a high-resolution NMR spectrometer. Advanced 2D
techniques (e.g., COSY, HSQC) can be used for complex assignments.

o Data Interpretation: Analyze chemical shifts, coupling constants, and integration to confirm
the arrangement of protons and carbons in the molecule. The spectra will show characteristic
signals for the aromatic protons of the quinoline and indandione rings.

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of Quinoline Yellow and
guantifying the different sulfonated components in the WS form.

2.2.1. Thin-Layer Chromatography (TLC)
TLC offers a rapid and simple method for qualitative purity assessment and identification.
Experimental Protocol:

o Plate Preparation: Use a silica gel or C18-modified silica gel TLC plate. Draw a baseline in
pencil approximately 1 cm from the bottom.

e Spotting: Dissolve the sample in a suitable solvent (e.g., methanol/water for WS) and spot a
small amount onto the baseline.

o Development: Place the plate in a developing chamber containing the mobile phase. For
C18 plates, a mobile phase of 0.5 M ammonium sulfate in 30% ethanol-water solution can
be effective.

 Visualization: After the solvent front has moved up the plate, remove and dry it. Visualize the
spots under UV light (254 nm). Calculate the Retention Factor (Rf) for each spot.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for the quantitative analysis of Quinoline Yellow WS, capable of
separating the mono-, di-, and tri-sulfonated components.
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Experimental Protocol:

e Instrumentation: Use an HPLC system with a UV-Vis/PDA detector and a gradient elution
capability.

e Column: Areverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 um patrticle size) is
commonly used.[3]

» Mobile Phase: A typical gradient elution involves:

o Solvent A: 0.2 M ammonium acetate in water/methanol (95:5, v/v).[3]

o Solvent B: Methanol.[3]

e Analysis Conditions:

o Flow Rate: 1.0 mL/min.

o Detector Wavelength: 254 nm (for impurities) and ~415 nm (for dye components).[3][5]

o Injection Volume: 20 pL.

o Sample Preparation: Dissolve an accurately weighed amount of the sample (e.g., 100 mg) in
10 mL of water.[3]

» Data Interpretation: Identify and quantify the different sulfonated species by comparing their
retention times and peak areas to those of certified reference standards.
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Parameter Value | Condition

Column Type Reverse-Phase C18

0.2 M Ammonium Acetate in 95:5
Water:Methanol

Mobile Phase A

Mobile Phase B Methanol

Flow Rate 1.0 mL/min

Detection UV/PDA @ 254 nm & ~415 nm
LOD (6'8'5triSA) 0.01% by weight

LOQ (6'8'5triSA) 0.04% by weight

Recovery (Overall) 91.07-99.45%

Table 3: Representative HPLC Parameters for

Quinoline Yellow WS Analysis.

Conclusion

The synthesis of Quinoline Yellow via the condensation of quinaldine and phthalic anhydride,
followed by controlled sulfonation, is a well-established industrial process. Rigorous
characterization is paramount to ensure the safety and efficacy of the final product, especially
in pharmaceutical and food applications. A combination of spectroscopic (UV-Vis, FTIR, NMR)
and chromatographic (TLC, HPLC) techniques provides a complete analytical profile of the dye.
HPLC, in particular, stands as the critical method for quantifying the specific mixture of
sulfonated derivatives in Quinoline Yellow WS, ensuring compliance with regulatory
specifications. This guide provides the foundational protocols and data necessary for
professionals engaged in the synthesis, analysis, and quality control of this widely used
colorant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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quinoline-yellow]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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